molecular formula C33H40N8O7 B230801 N-Acetylphenylalanylpuromycin CAS No. 15545-21-8

N-Acetylphenylalanylpuromycin

Cat. No. B230801
CAS RN: 15545-21-8
M. Wt: 660.7 g/mol
InChI Key: DUSIVPSVQCGWFE-XDLJNOCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylphenylalanylpuromycin, also known as Ac-PA-Puro, is a synthetic analog of puromycin. It is widely used in scientific research for its ability to inhibit protein synthesis and induce premature termination of translation.

Mechanism Of Action

N-Acetylphenylalanylpuromycin binds to the A site of the ribosome, which is the site where aminoacyl-tRNAs enter during protein synthesis. Once bound, N-Acetylphenylalanylpuromycin induces premature termination of translation by causing the release of the nascent polypeptide chain from the ribosome. This premature termination of translation results in the synthesis of truncated proteins, which can be used to study the function of specific proteins.
Biochemical and Physiological Effects:
N-Acetylphenylalanylpuromycin has been shown to inhibit protein synthesis in various cell types, including bacteria, yeast, and mammalian cells. It has also been shown to induce apoptosis in cancer cells by inhibiting the synthesis of anti-apoptotic proteins. N-Acetylphenylalanylpuromycin has been used to study the effects of antibiotics and other drugs on the ribosome, as well as the role of specific proteins in various biological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Acetylphenylalanylpuromycin is its ability to induce premature termination of translation, which allows for the study of specific proteins and their functions. N-Acetylphenylalanylpuromycin is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, N-Acetylphenylalanylpuromycin has some limitations, including its potential toxicity to cells and its inability to distinguish between different types of premature termination events.

Future Directions

There are several future directions for research using N-Acetylphenylalanylpuromycin. One area of research is the development of new analogs of puromycin that can selectively target specific types of premature termination events. Another area of research is the use of N-Acetylphenylalanylpuromycin to study the role of specific proteins in disease processes, including cancer and neurodegenerative diseases. Additionally, N-Acetylphenylalanylpuromycin could be used to investigate the mechanism of action of new antibiotics and other drugs that target the ribosome.

Synthesis Methods

N-Acetylphenylalanylpuromycin is synthesized by coupling N-acetylphenylalanyl chloride with puromycin using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The reaction is carried out in a solvent mixture of dichloromethane and N,N-dimethylformamide (DMF) at room temperature. After the reaction is completed, the product is purified by column chromatography.

Scientific Research Applications

N-Acetylphenylalanylpuromycin is widely used in scientific research for its ability to inhibit protein synthesis and induce premature termination of translation. It has been used to study the role of specific proteins in various biological processes, including cell proliferation, differentiation, and apoptosis. N-Acetylphenylalanylpuromycin is also used to investigate the mechanism of action of antibiotics and other drugs that target the ribosome.

properties

CAS RN

15545-21-8

Product Name

N-Acetylphenylalanylpuromycin

Molecular Formula

C33H40N8O7

Molecular Weight

660.7 g/mol

IUPAC Name

2-acetamido-N-[1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(3-methoxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C33H40N8O7/c1-19(43)37-23(14-20-9-6-5-7-10-20)31(45)38-24(15-21-11-8-12-22(13-21)47-4)32(46)39-26-25(16-42)48-33(28(26)44)41-18-36-27-29(40(2)3)34-17-35-30(27)41/h5-13,17-18,23-26,28,33,42,44H,14-16H2,1-4H3,(H,37,43)(H,38,45)(H,39,46)/t23?,24?,25-,26-,28-,33-/m1/s1

InChI Key

DUSIVPSVQCGWFE-XDLJNOCMSA-N

Isomeric SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)N[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=CN=C5N(C)C)CO

SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)NC3C(OC(C3O)N4C=NC5=C4N=CN=C5N(C)C)CO

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=CC=C2)OC)C(=O)NC3C(OC(C3O)N4C=NC5=C4N=CN=C5N(C)C)CO

synonyms

N-Ac-Phe-puromycin
N-acetylphenylalanylpuromycin

Origin of Product

United States

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